HAC-Y6 Displays Intermediate Potency in COLO 205 Cells Relative to Colchicine and Paclitaxel
In COLO 205 human colon adenocarcinoma cells, HAC-Y6 exhibits an IC50 of 0.52±0.035 µM after 48-hour treatment [1]. This is 4.3-fold less potent than colchicine (IC50 = 0.12 µM) and approximately 157-fold less potent than paclitaxel (IC50 = 3.31 nM) in the same cell line [2][3]. The intermediate potency may offer a wider dynamic range for dose-response studies compared to ultra-potent agents like paclitaxel.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.52 ± 0.035 µM (520 nM) |
| Comparator Or Baseline | Colchicine: 0.12 µM (120 nM); Paclitaxel: 3.31 nM |
| Quantified Difference | 4.3-fold less potent than colchicine; 157-fold less potent than paclitaxel |
| Conditions | COLO 205 colon cancer cells, MTT assay, 48 h treatment |
Why This Matters
For researchers requiring a microtubule inhibitor with a potency window that avoids the extreme sensitivity of paclitaxel (which can complicate dose-response studies), HAC-Y6 provides a quantifiably distinct alternative.
- [1] Lin YC, Tsai JY, Yang JS, Lee YH, Hamel E, Lee KH, Kuo SC, Huang LJ. The novel synthetic compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells. Int J Oncol. 2013 Nov;43(5):1596-606. View Source
- [2] Kumar S, et al. Table 1. IC50 Values (nM) of Gloriosine (11) and Colchicine (10) in Various Human Cancer Cell Lines. PMC9404168. View Source
- [3] NIHMS275957. Table 1. Paclitaxel IC50 in COLO-205 cells. View Source
